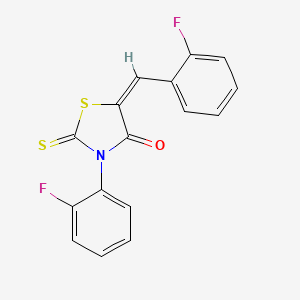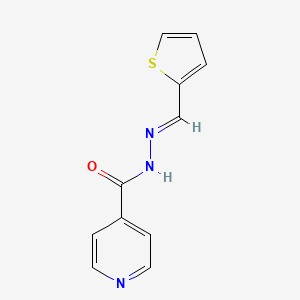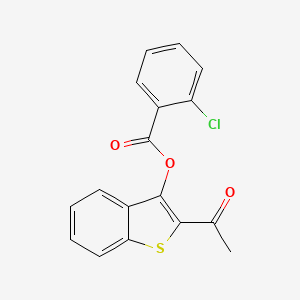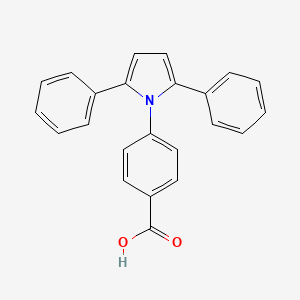
(5E)-5-(2-fluorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-(2-fluorobenzylidene)-3-(2-fluorofenil)-2-tioxo-1,3-tiazolidin-4-ona es un compuesto orgánico sintético que pertenece a la familia de las tiazolidinonas. Este compuesto se caracteriza por la presencia de un anillo de tiazolidinona, que es un anillo de cinco miembros que contiene átomos de azufre y nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5E)-5-(2-fluorobenzylidene)-3-(2-fluorofenil)-2-tioxo-1,3-tiazolidin-4-ona típicamente involucra la condensación de 2-fluorobenzaldehído con 2-fluorofeniltiourea en condiciones básicas. La reacción procede a través de la formación de una base de Schiff intermedia, que luego cicla para formar el anillo de tiazolidinona. Las condiciones de reacción a menudo incluyen el uso de una base como hidróxido de sodio o carbonato de potasio, y la reacción generalmente se lleva a cabo en un solvente polar como etanol o metanol.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento de la síntesis. Además, se emplean métodos de purificación como la recristalización o la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(5E)-5-(2-fluorobenzylidene)-3-(2-fluorofenil)-2-tioxo-1,3-tiazolidin-4-ona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El anillo de tiazolidinona se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El compuesto se puede reducir para formar el derivado de tiazolidina correspondiente.
Sustitución: Los átomos de flúor en los grupos bencilideno y fenilo se pueden sustituir con otros grupos funcionales a través de reacciones de sustitución aromática nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico y permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se usan comúnmente.
Sustitución: Los nucleófilos como las aminas, los tioles o los alcóxidos se pueden utilizar para reacciones de sustitución.
Productos principales formados
Oxidación: Sulfoxidos o sulfonas.
Reducción: Derivados de tiazolidina.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, (5E)-5-(2-fluorobenzylidene)-3-(2-fluorofenil)-2-tioxo-1,3-tiazolidin-4-ona se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología y medicina
En biología y medicina, este compuesto ha demostrado un potencial como agente antimicrobiano y anticancerígeno. Su capacidad para interactuar con objetivos biológicos como enzimas y receptores lo convierte en un candidato prometedor para el desarrollo de fármacos. Los estudios han demostrado su eficacia contra varias cepas bacterianas y líneas celulares cancerosas, destacando sus posibles aplicaciones terapéuticas.
Industria
En el sector industrial, (5E)-5-(2-fluorobenzylidene)-3-(2-fluorofenil)-2-tioxo-1,3-tiazolidin-4-ona se utiliza en el desarrollo de nuevos materiales con propiedades específicas. Su incorporación a polímeros y revestimientos puede mejorar su estabilidad térmica, resistencia química y propiedades mecánicas.
Mecanismo De Acción
El mecanismo de acción de (5E)-5-(2-fluorobenzylidene)-3-(2-fluorofenil)-2-tioxo-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, bloqueando así su función catalítica. Además, puede interactuar con receptores de la superficie celular, modulando vías de transducción de señales y afectando procesos celulares como la proliferación y la apoptosis.
Comparación Con Compuestos Similares
Compuestos similares
- (5E)-5-(2-clorobenzylidene)-3-(2-clorofenil)-2-tioxo-1,3-tiazolidin-4-ona
- (5E)-5-(2-bromobenzylidene)-3-(2-bromofenil)-2-tioxo-1,3-tiazolidin-4-ona
- (5E)-5-(2-metilbenzylidene)-3-(2-metilfenil)-2-tioxo-1,3-tiazolidin-4-ona
Unicidad
En comparación con compuestos similares, (5E)-5-(2-fluorobenzylidene)-3-(2-fluorofenil)-2-tioxo-1,3-tiazolidin-4-ona exhibe propiedades únicas debido a la presencia de átomos de flúor. Los átomos de flúor pueden mejorar la lipofilicidad, la estabilidad metabólica y la afinidad de unión a objetivos biológicos del compuesto. Estas propiedades lo convierten en un compuesto valioso para la investigación científica y posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C16H9F2NOS2 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
(5E)-3-(2-fluorophenyl)-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9F2NOS2/c17-11-6-2-1-5-10(11)9-14-15(20)19(16(21)22-14)13-8-4-3-7-12(13)18/h1-9H/b14-9+ |
Clave InChI |
MWAKCJBIOXDVII-NTEUORMPSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3F)F |
SMILES canónico |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[(3Z)-5-Bromo-1-[(dimethylamino)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B11677133.png)
![6-Amino-4-(4-butoxy-3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11677134.png)
![N'-[(3Z)-1-{[bis(2-methylpropyl)amino]methyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B11677140.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677148.png)
![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-ethoxybenzamide](/img/structure/B11677150.png)
![{2,6-dibromo-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B11677161.png)
![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenoxy)acetamide](/img/structure/B11677166.png)
![3-bromo-N-(5-{[4-(dimethylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11677170.png)
![(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677175.png)
![N-(3-acetylphenyl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B11677183.png)
![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11677186.png)
